Cas no 1806636-52-1 (2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one)

2-ブロモ-1-(2-(クロロメチル)-3-ヨードフェニル)プロパン-1-オンは、有機合成において有用な中間体として機能するハロゲン化芳香族化合物です。分子内にブロモ、クロロメチル、ヨードの3つの異なるハロゲン基を有しており、多様な官能基変換反応に適した高い反応性を示します。特に、パラジウム触媒を用いたカップリング反応や求核置換反応における前駆体としての利用価値が高いです。結晶性が良好で取り扱いやすく、純度管理が容易な点も特徴です。医薬品中間体や機能性材料の合成において、選択的な分子修飾を可能にする重要なビルディングブロックとして活用されています。

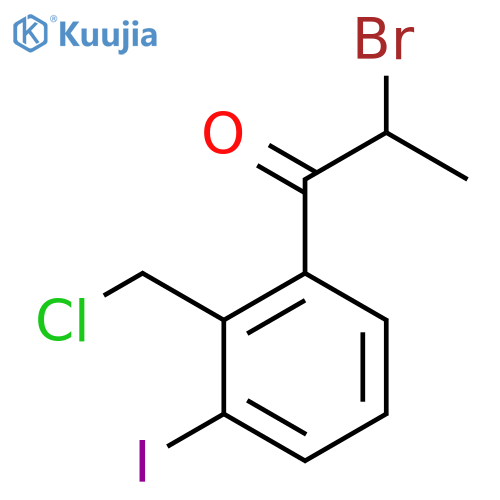

1806636-52-1 structure

商品名:2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one

CAS番号:1806636-52-1

MF:C10H9BrClIO

メガワット:387.439333677292

CID:4978487

2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one

-

- インチ: 1S/C10H9BrClIO/c1-6(11)10(14)7-3-2-4-9(13)8(7)5-12/h2-4,6H,5H2,1H3

- InChIKey: YJPSWEVGGBRVFH-UHFFFAOYSA-N

- ほほえんだ: IC1=CC=CC(C(C(C)Br)=O)=C1CCl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 212

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 3.8

2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013014788-500mg |

2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one |

1806636-52-1 | 97% | 500mg |

847.60 USD | 2021-06-25 | |

| Alichem | A013014788-250mg |

2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one |

1806636-52-1 | 97% | 250mg |

494.40 USD | 2021-06-25 | |

| Alichem | A013014788-1g |

2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one |

1806636-52-1 | 97% | 1g |

1,564.50 USD | 2021-06-25 |

2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

5. Water

1806636-52-1 (2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one) 関連製品

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量